

Application Notes and Protocols for ITH12575 in Cell Culture

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Compound of Interest

Compound Name: ITH12575

Cat. No.: B15577035

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Introduction

ITH12575 is a synthetic 4,1-benzothiazepine derivative that has demonstrated significant neuroprotective activity. It functions as a blocker of the mitochondrial $\text{Na}^+/\text{Ca}^{2+}$ exchanger (NCLX), a key transporter responsible for extruding Ca^{2+} from the mitochondrial matrix.^[1] By inhibiting NCLX, **ITH12575** modulates mitochondrial and cytosolic calcium homeostasis, offering a potential therapeutic strategy for neurodegenerative diseases and stroke where calcium overload is a critical pathological event.^[1] These application notes provide detailed protocols for the use of **ITH12575** in cell culture, including solubility and stock solution preparation, and methods for assessing its neuroprotective effects.

Data Presentation

Table 1: **ITH12575** Properties

Property	Value	Reference
Chemical Class	4,1-Benzothiazepine	[1]
Mechanism of Action	Blocker of the mitochondrial Na ⁺ /Ca ²⁺ exchanger (NCLX)	[1][2]
Primary Cell Line Used	SH-SY5Y (Human Neuroblastoma)	[1][3][4][5][6]
Typical Working Concentration	1 - 30 µM	[1]
Reported IC ₅₀ (K ⁺ evoked Ca ²⁺ elevation)	Varies by analog (e.g., 5.4 - 11.5 µM for similar compounds)	[1]

Experimental Protocols

Protocol 1: Preparation of ITH12575 Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of **ITH12575** in Dimethyl Sulfoxide (DMSO) for use in cell culture experiments.

Materials:

- **ITH12575** powder
- Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes
- Pipettes and sterile filter tips

Procedure:

- Determine the Desired Stock Concentration: A stock concentration of 10 mM is recommended.

- **Weighing ITH12575:** Accurately weigh the required amount of **ITH12575** powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, you would need to calculate the mass based on the molecular weight of **ITH12575**.
- **Dissolving in DMSO:** Add the appropriate volume of anhydrous, sterile DMSO to the tube containing the **ITH12575** powder.
- **Solubilization:** Vortex the solution thoroughly until the **ITH12575** is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
- **Sterilization:** While DMSO is a sterile solvent, if there are concerns about contamination, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with organic solvents.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Note: DMSO is an excellent solvent for many organic compounds and is miscible with water and cell culture media.^[7] However, high concentrations of DMSO can be toxic to cells. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability, typically below 0.5%.

Protocol 2: Neuroprotection Assay in SH-SY5Y Cells

Objective: To assess the neuroprotective effect of **ITH12575** against oxidative stress-induced cell death in the SH-SY5Y human neuroblastoma cell line.

Materials:

- SH-SY5Y cells
- Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
- **ITH12575** stock solution (10 mM in DMSO)
- Oxidative stress inducer (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂))

- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
- Plate reader

Procedure:

- **Cell Seeding:** Seed SH-SY5Y cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
- **Pre-treatment with ITH12575:** The following day, treat the cells with various concentrations of **ITH12575** (e.g., 1, 5, 10, 20, 30 µM) by diluting the DMSO stock solution in fresh culture medium. Include a vehicle control group treated with the same final concentration of DMSO. Incubate for 1-2 hours.
- **Induction of Oxidative Stress:** After the pre-treatment period, add the oxidative stress inducer to the wells. The optimal concentration and incubation time for the stressor (e.g., 100 µM 6-OHDA for 24 hours) should be determined empirically.
- **Cell Viability Assessment:** Following the incubation with the stressor, assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent) and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
- **Data Analysis:** Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 3: Calcium Imaging to Assess ITH12575 Activity

Objective: To visualize and quantify the effect of **ITH12575** on intracellular calcium dynamics in response to a stimulus.

Materials:

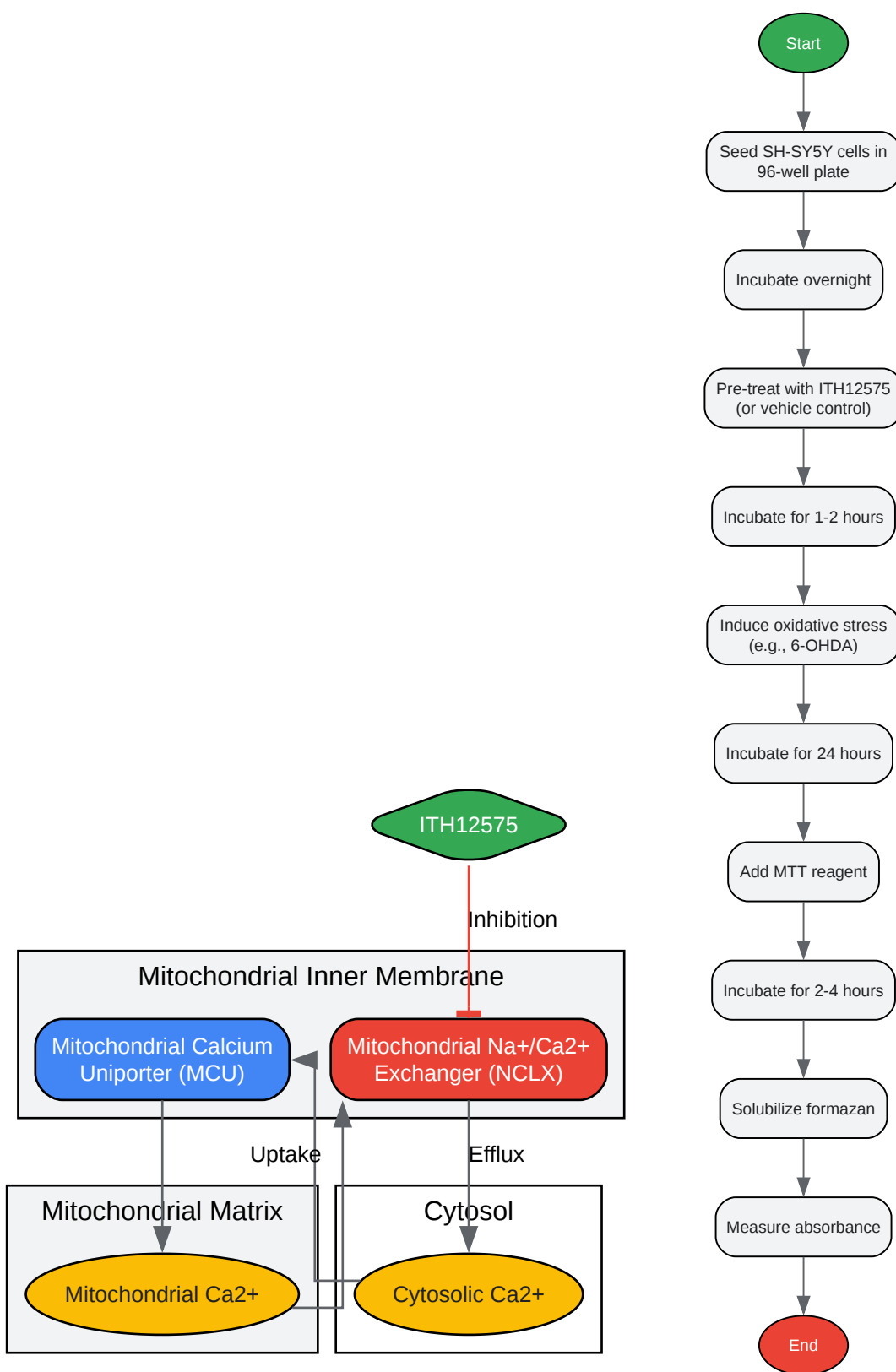
- SH-SY5Y cells or primary neurons

- Glass-bottom culture dishes or coverslips
- Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
- **ITH12575** stock solution
- Stimulus to induce calcium influx (e.g., high potassium solution (KCl) or a specific agonist)
- Fluorescence microscope with a calcium imaging system

Procedure:

- **Cell Preparation:** Seed cells on glass-bottom dishes or coverslips and allow them to grow to the desired confluency.
- **Dye Loading:** Incubate the cells with a calcium indicator dye (e.g., 5 μ M Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 30-60 minutes at 37°C.
- **Wash:** Gently wash the cells with fresh buffer to remove excess dye.
- **ITH12575 Incubation:** Incubate the cells with the desired concentration of **ITH12575** for a predetermined period.
- **Imaging:** Mount the dish/coverslip on the fluorescence microscope. Acquire a baseline fluorescence reading.
- **Stimulation:** Perfuse the cells with a stimulus (e.g., 70 mM KCl to induce depolarization and open voltage-gated calcium channels) and record the changes in fluorescence intensity over time.
- **Data Analysis:** Analyze the fluorescence data to determine parameters such as the peak amplitude of the calcium transient and the rate of calcium clearance. Compare these parameters between control and **ITH12575**-treated cells.

Mandatory Visualizations



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